REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][C:4](=O)[C:5]2[CH2:10][CH:9]([CH3:11])[CH2:8][C:6]=2[N:7]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:4]1[C:5]2[CH2:10][CH:9]([CH3:11])[CH2:8][C:6]=2[N:7]=[C:2]([NH2:1])[N:3]=1
|
Name
|
|
Quantity
|
297 mg
|
Type
|
reactant
|
Smiles
|
NC=1NC(C2=C(N1)CC(C2)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with chloroform (50 mL)
|
Type
|
CUSTOM
|
Details
|
neutralized with ammonium hydroxide slowly in an ice bath
|
Type
|
WASH
|
Details
|
The organic portion was washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)N)CC(C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |